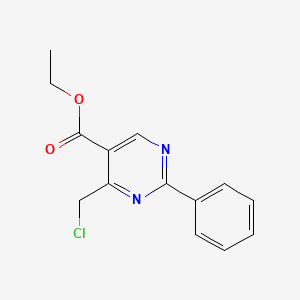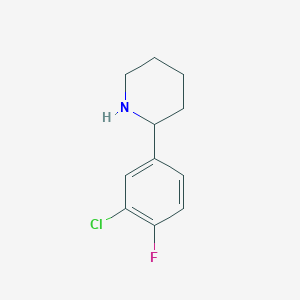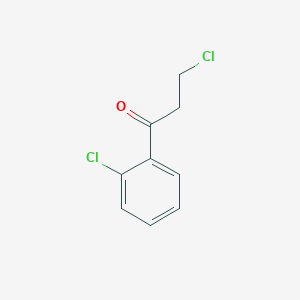![molecular formula C21H21ClO11 B12099907 2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)
2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delphinidin-3-O-rhamnoside chloride is a type of anthocyanin, a water-soluble pigment found in various fruits and vegetables. Anthocyanins are known for their vibrant colors, ranging from red to blue, and are responsible for the pigmentation in many plants. Delphinidin-3-O-rhamnoside chloride, in particular, is a purple-colored compound that contributes to the coloration of berries, eggplants, and other plants .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of delphinidin-3-O-rhamnoside chloride typically involves the glycosylation of delphinidin with rhamnose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation is often preferred due to its specificity and mild reaction conditions. Chemical glycosylation, on the other hand, may require the use of protecting groups and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of delphinidin-3-O-rhamnoside chloride involves the extraction of delphinidin from natural sources, followed by glycosylation. The extraction process usually involves the use of solvents such as methanol or ethanol to isolate delphinidin from plant materials. The glycosylation step can be carried out using enzymes or chemical reagents to attach the rhamnose moiety .
化学反応の分析
Types of Reactions: Delphinidin-3-O-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the compound, leading to the formation of different products .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize delphinidin-3-O-rhamnoside chloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions may involve the use of halogens or other nucleophiles to replace specific functional groups on the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
科学的研究の応用
Delphinidin-3-O-rhamnoside chloride has a wide range of scientific research applications due to its biological activities and potential health benefits :
Chemistry: It is used as a natural dye and pH indicator in various chemical experiments.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that delphinidin-3-O-rhamnoside chloride has anti-inflammatory, anticancer, and cardioprotective effects. It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the food and cosmetic industries as a natural colorant and preservative
作用機序
The mechanism of action of delphinidin-3-O-rhamnoside chloride involves its interaction with various molecular targets and pathways :
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Delphinidin-3-O-rhamnoside chloride induces apoptosis and inhibits the proliferation of cancer cells through the modulation of signaling pathways such as the mTOR pathway.
類似化合物との比較
Delphinidin-3-O-rhamnoside chloride is part of a family of anthocyanins that includes several similar compounds :
- Delphinidin-3-O-glucoside chloride
- Delphinidin-3-O-galactoside chloride
- Delphinidin-3-O-arabinoside chloride
- Delphinidin-3-O-rutinoside chloride
- Delphinidin-3,5-O-diglucoside chloride
- Delphinidin-3-sambubioside chloride
Uniqueness: What sets delphinidin-3-O-rhamnoside chloride apart from its counterparts is the presence of the rhamnose sugar moiety, which can influence its solubility, stability, and bioavailability. This unique structure may also affect its biological activities and potential health benefits .
特性
分子式 |
C21H21ClO11 |
|---|---|
分子量 |
484.8 g/mol |
IUPAC名 |
2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c1-7-16(26)18(28)19(29)21(30-7)32-15-6-10-11(23)4-9(22)5-14(10)31-20(15)8-2-12(24)17(27)13(25)3-8;/h2-7,16,18-19,21,26,28-29H,1H3,(H4-,22,23,24,25,27);1H |
InChIキー |
VOCUQFLYJQIYIV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)

![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)





